Cas no 474-77-1 (Cholest-5-en-3-ol, (3a)-)

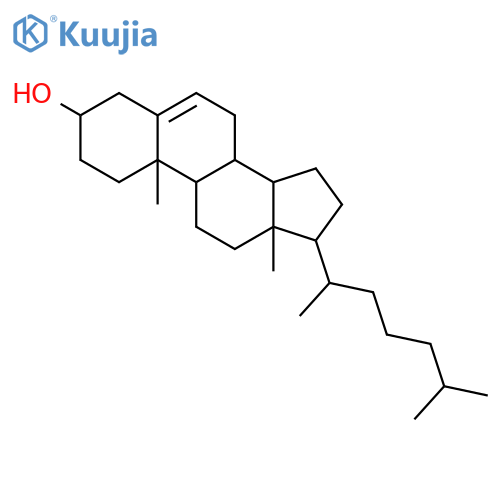

Cholest-5-en-3-ol, (3a)- structure

商品名:Cholest-5-en-3-ol, (3a)-

Cholest-5-en-3-ol, (3a)- 化学的及び物理的性質

名前と識別子

-

- Cholest-5-en-3-ol, (3a)-

- 5-CHOLESTEN-3A-OL

- Cholest-5-en-3-ol (3 alpha)

- Epicholesterol

- Cholest-5-en-3-ol, (3.alpha.)-

- SCHEMBL157673

- Cholest-5-en-3-ol, (3alpha)-

- UNII-MP3S3KD84I

- SR-05000000442

- (3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

- 3alpha-Cholesterol

- .ALPHA.-CHOLESTEROL

- AT29488

- epi-Cholesterol

- DTXSID50415281

- Cholest-5-en-3alpha-ol

- alpha-Cholesterol

- LMST01010081

- SR-05000000442-2

- Q27284159

- 474-77-1

- MP3S3KD84I

- HVYWMOMLDIMFJA-VEIPTCAHSA-N

- SR-05000000442-3

- Cholest-5-en-3-ol #

- Epicholesterol [MI]

- 3.ALPHA.-CHOLESTEROL

- 3-Epicholesterol

- 3-Epi -Cholesterol

-

- インチ: InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3

- InChIKey: HVYWMOMLDIMFJA-UHFFFAOYSA-N

- ほほえんだ: CC(CCCC(C1C2(C)C(C3C(CC2)C2(C)C(CC(O)CC2)=CC3)CC1)C)C

計算された属性

- せいみつぶんしりょう: 386.354866g/mol

- ひょうめんでんか: 0

- XLogP3: 8.7

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 回転可能化学結合数: 5

- どういたいしつりょう: 386.354866g/mol

- 単一同位体質量: 386.354866g/mol

- 水素結合トポロジー分子極性表面積: 20.2Ų

- 重原子数: 28

- 複雑さ: 591

- 同位体原子数: 0

- 原子立体中心数の決定: 8

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 0.9610 (rough estimate)

- ゆうかいてん: 141.5°

- ふってん: 452.8°C (rough estimate)

- フラッシュポイント: 209.3 ºC

- 屈折率: 1.5100 (estimate)

- PSA: 20.23000

- LogP: 7.38870

- ひせんこうど: D30 -35° (c = 1 in alcohol)

Cholest-5-en-3-ol, (3a)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM701383-25mg |

EPICHOLESTEROL |

474-77-1 | 95%+ | 25mg |

$78 | 2024-07-16 | |

| 1PlusChem | 1P00DEMH-25mg |

EPICHOLESTEROL |

474-77-1 | 97% | 25mg |

$101.00 | 2024-05-01 | |

| A2B Chem LLC | AG24681-1g |

EPICHOLESTEROL |

474-77-1 | 1g |

$1477.00 | 2024-04-20 | ||

| Aaron | AR00DEUT-25mg |

EPICHOLESTEROL |

474-77-1 | 98% | 25mg |

$1132.00 | 2025-02-13 | |

| Aaron | AR00DEUT-10mg |

EPICHOLESTEROL |

474-77-1 | 98% | 10mg |

$607.00 | 2025-02-13 | |

| Aaron | AR00DEUT-5mg |

EPICHOLESTEROL |

474-77-1 | 98% | 5mg |

$382.00 | 2025-02-13 |

Cholest-5-en-3-ol, (3a)- 関連文献

-

1. Hydroxy-steroids. Part XV. A quantitative study of the epoxidation of 3-substituted cholest-5-enesK. D. Bingham,T. M. Blaiklock,R. C. B. Coleman,G. D. Meakins J. Chem. Soc. C 1970 2330

-

2. Steroids. Part IX. The catalytic hydrogenation of 3α-substituted Δ5-steroidsJ. R. Lewis,C. W. Shoppee J. Chem. Soc. 1955 1365

-

3. 380. Aspects of stereochemistry. Part V. Reactions of cyclohexane-1 : 3-diol monoarenesulphonates with alkaliR. B. Clayton,H. B. Henbest,Michael Smith J. Chem. Soc. 1957 1982

-

4. Photo-induced transformations. Part 51. Photo- and thermally-induced rearrangements of hypoiodites of steroidal homoallyl alcohols. The formation of some oxygen heterocycles via photo- and thermally-induced rearrangements of 3-hydroxy-Δ5-steroid hypoiodites in the presence of mercury(II) oxide and iodineHiroshi Suginome,Akio Furusaki,Kimitoshi Kato,Norio Maeda,Fumihiko Yonebayashi J. Chem. Soc. Perkin Trans. 1 1981 236

-

5. Oxidation of steroidal 5-enes with thallium triacetate; a westphalentype rearrangement of epicholesterolAnchel Schwartz,Erwin Glotter J. Chem. Soc. Perkin Trans. 1 1977 2470

推奨される供給者

atkchemica

(CAS:474-77-1)Cholest-5-en-3-ol, (3a)-

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ